3-Cyclohexyl-2-methylpropan-1-ol
Overview
Description
3-Cyclohexyl-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by a cyclohexyl group attached to a 2-methylpropan-1-ol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-Cyclohexyl-2-methylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclohexyl-2-methylpropanal or 3-Cyclohexyl-2-methylpropanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: 3-Cyclohexyl-2-methylpropanal, 3-Cyclohexyl-2-methylpropanoic acid
Reduction: Different alcohol derivatives
Substitution: Halogenated or other functionalized derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
3-Cyclohexyl-2-methylpropan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Similar in structure but lacks the 2-methylpropan-1-ol moiety.
2-Methylpropan-1-ol: Lacks the cyclohexyl group.
Cyclohexylmethanol: Similar but with a different substitution pattern on the cyclohexyl ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and physical properties compared to its analogs .
Biological Activity
3-Cyclohexyl-2-methylpropan-1-ol is an organic compound classified as a tertiary alcohol. Its molecular formula is , and it is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a cyclohexyl group and a methyl group. This structural configuration provides the compound with unique physical and chemical properties, influencing its biological activity.
Structure and Functional Groups
The compound features:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Methyl Group : Affects steric hindrance and reactivity.
- Hydroxyl Group : Essential for hydrogen bonding with biomolecules, enhancing solubility and reactivity in biological systems.
Chemical Reactions
This compound can undergo several types of reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to aldehydes or acids. | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |
Reduction | Forms various alcohol derivatives. | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) |
Substitution | Hydroxyl group can be replaced. | Halogenating agents, nucleophiles |
The biological activity of this compound is largely attributed to its hydroxyl group, which can form hydrogen bonds with proteins, enzymes, and other biomolecules. This interaction can influence enzyme activity, receptor binding, and overall cellular processes.
Pharmacological Potential
Research into the biological activity of this compound has highlighted several potential applications:
- Medicinal Chemistry : Investigated for its role as a precursor in drug synthesis targeting neurological disorders.
- Biological Studies : Explored for enzyme inhibition and receptor interactions due to its unique structural features.
- Industrial Applications : Used in the production of fragrances and flavors, indicating potential commercial value.
Study 1: Enzyme Interaction
A study examined the interaction of this compound with various enzymes. The results indicated that the compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Study 2: Receptor Binding Affinity
Another investigation focused on the compound's binding affinity to specific receptors in the central nervous system. The findings demonstrated that this compound exhibited moderate affinity for serotonin receptors, indicating possible implications in mood regulation therapies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Key Differences |
---|---|---|
Cyclohexanol | Lacks the methylpropane moiety | Less steric hindrance |
2-Methylpropan-1-ol | Lacks cyclohexyl group | Different hydrophobic properties |
Cyclohexylmethanol | Different substitution on cyclohexane | Varies in solubility and reactivity |
Properties
IUPAC Name |
3-cyclohexyl-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)7-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROCGBFQIWUEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444941 | |
Record name | 2-methyl-3-cyclohexylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76019-90-4 | |
Record name | β-Methylcyclohexanepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76019-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-3-cyclohexylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexyl-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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